molecular formula C14H18N4O2 B2808503 Tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate CAS No. 2138423-88-6

Tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate

Cat. No.: B2808503
CAS No.: 2138423-88-6
M. Wt: 274.324
InChI Key: OIQZSEMFTQYABK-UHFFFAOYSA-N
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Description

Tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a tert-butyl ester group, an amino group, and a cyano group attached to a dihydro-naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthyridine core, followed by the introduction of the tert-butyl ester, amino, and cyano groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve maximum yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro or hydroxyl derivatives, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-amino-5-cyano-3,4-dihydro-2,7-naphthyridine-2-carboxylate
  • Tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-quinoline-2-carboxylate
  • Tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-pyridine-2-carboxylate

Uniqueness

Tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)18-5-4-10-9(8-18)7-17-12(16)11(10)6-15/h7H,4-5,8H2,1-3H3,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQZSEMFTQYABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C(=NC=C2C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138423-88-6
Record name tert-butyl 6-amino-5-cyano-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate
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